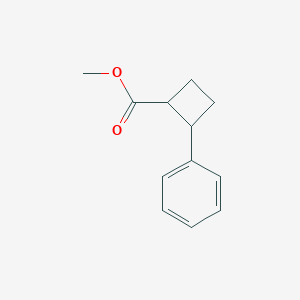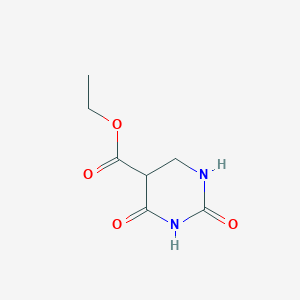
Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzol-1,3,5-tricarbaldehyd: und Benzol-1,4-diamin sind zwei verschiedene aromatische Verbindungen mit bedeutenden Anwendungen in verschiedenen Bereichen der Chemie, Biologie und Industrie.
Herstellungsmethoden
Benzol-1,3,5-tricarbaldehyd
Synthesewege und Reaktionsbedingungen: Benzol-1,3,5-tricarbaldehyd kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Oxidation von Benzol-1,3,5-trimethylbenzol unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid . Eine andere Methode beinhaltet die Hydrolyse von Benzol-1,3,5-tris(brommethyl)benzol in Gegenwart einer Base .
Industrielle Produktionsmethoden: Die industrielle Produktion von Benzol-1,3,5-tricarbaldehyd beinhaltet typischerweise die Oxidation von Benzol-1,3,5-trimethylbenzol unter Verwendung eines geeigneten Oxidationsmittels unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Benzol-1,4-diamin
Synthesewege und Reaktionsbedingungen: Benzol-1,4-diamin wird üblicherweise durch Reduktion von p-Nitroanilin unter Verwendung von Reduktionsmitteln wie Eisenpulver in einem sauren Medium synthetisiert . Das Reaktionsprodukt wird anschließend durch Destillation abgetrennt und gereinigt .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Benzol-1,4-diamin durch die katalytische Hydrierung von p-Nitroanilin unter Verwendung von Wasserstoffgas und einem geeigneten Katalysator wie Palladium auf Kohlenstoff hergestellt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine typically involves the condensation reaction between benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Benzol-1,3,5-tricarbaldehyd
Reaktionstypen: Benzol-1,3,5-tricarbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Kondensationsreaktionen .
Häufige Reagenzien und Bedingungen:
Kondensation: Benzol-1,3,5-tricarbaldehyd kann Kondensationsreaktionen mit Aminen eingehen, um Schiff-Basen zu bilden.
Hauptprodukte:
Oxidation: Benzol-1,3,5-tricarbonsäure.
Reduktion: Benzol-1,3,5-trimethylbenzol.
Kondensation: Schiff-Basen.
Benzol-1,4-diamin
Reaktionstypen: Benzol-1,4-diamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Substitutions- und Kondensationsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Oxidationsmittel wie Wasserstoffperoxid können Benzol-1,4-diamin zu Chinonderivaten oxidieren.
Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Halogenen oder Nitrogruppen auftreten.
Kondensation: Benzol-1,4-diamin kann mit Aldehyden reagieren, um Imine zu bilden.
Hauptprodukte:
Oxidation: Chinonderivate.
Substitution: Halogeniertes oder nitriertes Benzol-1,4-diamin.
Kondensation: Imine.
Wissenschaftliche Forschungsanwendungen
Benzol-1,3,5-tricarbaldehyd
Benzol-1,3,5-tricarbaldehyd wird häufig bei der Synthese von porösen organischen Käfigen und kovalenten organischen Gerüsten (COFs) verwendet . Diese Materialien haben Anwendungen in der Gasspeicherung, Katalyse und Arzneimittelabgabe . Darüber hinaus werden Derivate von Benzol-1,3,5-tricarbaldehyd bei der Entwicklung von Dendrimeren und multifunktionalen Molekülen für verschiedene Forschungsanwendungen eingesetzt .
Benzol-1,4-diamin
Benzol-1,4-diamin wird häufig bei der Herstellung von Farbstoffen, Polymeren und Kautschukchemikalien verwendet . Es wird auch als Vorläufer bei der Synthese von Pharmazeutika und Agrochemikalien verwendet . In der wissenschaftlichen Forschung wird Benzol-1,4-diamin bei der Entwicklung von kovalenten organischen Gerüsten für Anwendungen in der Krebsdiagnostik und -therapie eingesetzt .
Wirkmechanismus
Benzol-1,3,5-tricarbaldehyd
Der Wirkmechanismus von Benzol-1,3,5-tricarbaldehyd beinhaltet seine Fähigkeit, kovalente Bindungen mit Nukleophilen wie Aminen durch Kondensationsreaktionen zu bilden . Diese Eigenschaft wird bei der Synthese von Schiff-Basen und anderen Derivaten genutzt .
Benzol-1,4-diamin
Benzol-1,4-diamin übt seine Wirkungen durch seine Fähigkeit aus, elektrophile aromatische Substitutionsreaktionen einzugehen . Dies ermöglicht es ihm, an der Synthese verschiedener Derivate teilzunehmen, darunter Farbstoffe und Polymere .
Wirkmechanismus
The mechanism of action of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine involves its ability to form stable covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, forming imine or Schiff base linkages. These reactions are crucial for the formation of covalent organic frameworks and other advanced materials. The compound’s ability to form hydrogen bonds and π-π interactions also plays a significant role in its functionality .
Vergleich Mit ähnlichen Verbindungen
Benzol-1,3,5-tricarbaldehyd:
Ähnliche Verbindungen: Benzol-1,3,5-tricarbonsäure, Benzol-1,3,5-trimethylbenzol.
Benzol-1,4-diamin:
Eigenschaften
Molekularformel |
C15H14N2O3 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
benzene-1,4-diamine;benzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H6O3.C6H8N2/c10-4-7-1-8(5-11)3-9(2-7)6-12;7-5-1-2-6(8)4-3-5/h1-6H;1-4H,7-8H2 |
InChI-Schlüssel |
WDYQXCVMKOXLAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N.C1=C(C=C(C=C1C=O)C=O)C=O |
Verwandte CAS-Nummern |
1242082-12-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


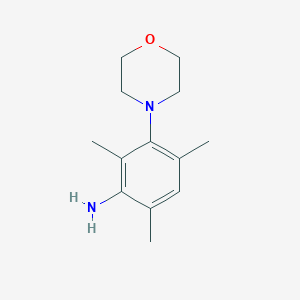
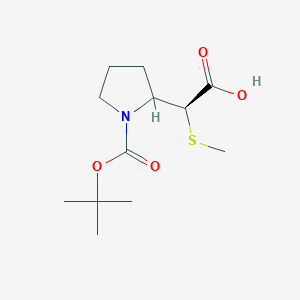
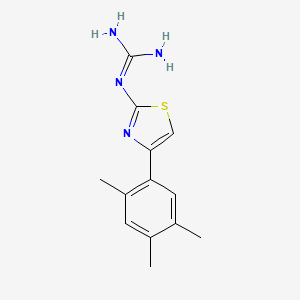
![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
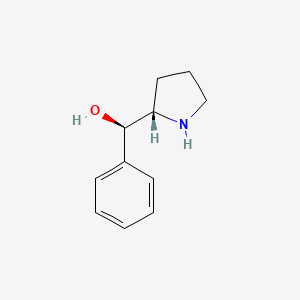
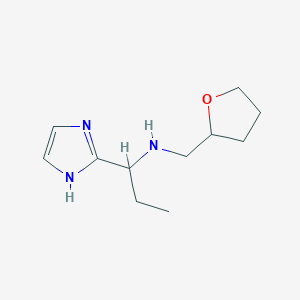

![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
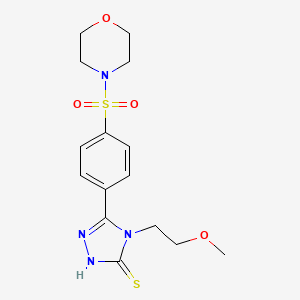
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
